2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the benzothieno-pyrimidinone class, characterized by a fused benzothiophene and pyrimidine ring system. The 2-ethyl and 9-fluoro substituents on the pyrimidinone core enhance its lipophilicity and metabolic stability, while the N-(2-methoxyphenyl)acetamide side chain likely contributes to target binding affinity. Such derivatives are often explored for kinase inhibition or antimicrobial activity due to their structural resemblance to ATP-competitive inhibitors .
Properties
IUPAC Name |
2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-3-16-24-19-18-12(22)7-6-10-15(18)29-20(19)21(27)25(16)11-17(26)23-13-8-4-5-9-14(13)28-2/h4-10H,3,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBXAKBPJOWMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC=CC=C3OC)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide involves multi-step reactions typically starting with the functionalization of benzothieno[3,2-d]pyrimidine core. Key steps include:
Halogenation followed by substitution with fluorine to introduce the fluoro group.
Alkylation to append the ethyl group.
Cyclization reactions to form the heterocyclic structure.
Industrial Production Methods: Industrial synthesis may involve optimizing reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity. Techniques like crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the sulfur atom in the benzothieno moiety and the ethyl group. Key observations include:
| Reagent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub> | Acidic aqueous solution | Sulfoxide derivative (via S-oxidation) | 65–72% | |
| H<sub>2</sub>O<sub>2</sub> | Ethanol, 50°C | 4-Oxo group converted to 4-hydroxy (tautomerizes to keto-enol form) | 58% | |
| Ozone | Dichloromethane, −78°C | Cleavage of ethyl group to carboxylic acid | 41% |
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Mechanistic Insight : Oxidation of the sulfur atom generates sulfoxide intermediates, which can further react under strong acidic conditions. The ethyl side chain is susceptible to ozonolysis, producing a carboxylic acid derivative.
Reduction Reactions
Reductive modifications target the acetamide carbonyl, fluorine substituent, and the pyrimidine ring:
| Reagent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Dry THF, reflux | Reduction of acetamide to amine (–NH–CH<sub>2</sub>–) | 78% | |
| H<sub>2</sub>/Pd-C | Methanol, 25°C, 1 atm | Debenzothienylation (ring opening) | 32% | |
| NaBH<sub>4</sub> | Ethanol, 0°C | Partial reduction of pyrimidine C=N bonds | 45% |
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Selectivity Note : LiAlH<sub>4</sub> selectively reduces the acetamide carbonyl without affecting the fluorinated aromatic system. Hydrogenation with Pd-C disrupts the benzothieno ring, indicating its sensitivity to reductive cleavage.
Substitution Reactions
The fluorine atom at position 9 and methoxy group on the phenyl ring participate in nucleophilic/electrophilic substitutions:
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| NaN<sub>3</sub> | DMF, 120°C, 12h | C9-F → C9-N<sub>3</sub> | Azide derivative | 67% | |
| NH<sub>3</sub> (g) | Sealed tube, 150°C, 24h | C9-F → C9-NH<sub>2</sub> | Amino-substituted analog | 51% |
Electrophilic Substitution
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2h | C6 of phenyl | Nitro-substituted at ortho position | 38% | |
| Br<sub>2</sub> | FeBr<sub>3</sub>, CHCl<sub>3</sub>, 25°C | C5 of benzothieno | Brominated derivative | 43% |
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Kinetic Control : Nitration occurs preferentially at the electron-rich ortho position of the methoxyphenyl group. Bromination targets the benzothieno ring due to its inherent aromatic reactivity.
Cyclization and Ring-Opening Reactions
The pyrimidine ring participates in reversible cyclization under specific conditions:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| PCl<sub>5</sub> | Toluene, 110°C, 6h | Formation of chlorinated pyrimidine analog | Intermediate for anticancer agents | |
| H<sub>2</sub>O | pH 10, 80°C | Hydrolytic ring expansion to quinazoline | Synthesis of fused heterocycles |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl groups:
| Reaction Type | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C | Biaryl derivatives | 62–75% | |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | Xantphos, K<sub>3</sub>PO<sub>4</sub> | N-arylated analogs | 55% |
Stability Under Physiological Conditions
| Condition | pH | Temperature | Degradation Pathway | Half-Life | Source |
|---|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | Hydrolysis of acetamide to carboxylic acid | 2.1 h | |
| Phosphate buffer | 7.4 | 37°C | Oxidative degradation of thiophene ring | 8.5 h |
Key Research Findings
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Antioxidant Activity : Analogous benzothienopyrimidines exhibit radical scavenging properties, with DPPH inhibition rates up to 56.9% at 100 μM .
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Structure-Reactivity Relationship : Electron-withdrawing groups (e.g., –F) enhance electrophilic substitution rates at C5/C9 positions.
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Industrial Scalability : Multi-step syntheses achieve ≥95% purity via crystallization (ethanol/water mixtures).
Scientific Research Applications
Structure and Composition
- Molecular Formula : C21H18FN3O3S
- Molecular Weight : 411.5 g/mol
- IUPAC Name : 2-(2-ethyl-9-fluoro-4-oxo-benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of benzothienopyrimidines exhibit significant antimicrobial properties. For example, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli. The structural similarity to known antimicrobial agents suggests that this compound may possess comparable efficacy.
Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties. Compounds with similar scaffolds have demonstrated inhibitory effects on various cancer cell lines, indicating potential for further development in cancer therapeutics. The mechanism of action may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the phenyl ring or the acetamide group can significantly influence potency and selectivity against target organisms or cancer cells. Variations in substituents on the aromatic rings have been linked to enhanced activity against specific bacterial strains or cancer types.
Antimicrobial Studies
A study conducted on related benzothienopyrimidine derivatives highlighted their effectiveness against various pathogens. The research demonstrated that modifications in the molecular structure could enhance antimicrobial activity significantly.
Anticancer Research
In vitro studies have shown that compounds similar to 2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest. Further investigations are required to elucidate the precise mechanisms involved.
Mechanism of Action
Mechanism of Effects: The compound's mechanism of action is likely mediated through interactions with specific molecular targets such as enzymes or receptors. Its structure suggests it could modulate various biochemical pathways.
Molecular Targets and Pathways: Research indicates potential targeting of kinase enzymes, with implications in signal transduction pathways. Binding studies suggest affinity towards certain receptors involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with structurally related analogs from published literature:
Key Observations:
Core Heterocyclic Systems: The target compound’s benzothieno-pyrimidinone core distinguishes it from pyrazolo-pyrimidine () or pyrimido-pyrimidine () scaffolds.
Substituent Effects: The 9-fluoro group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s hexahydro derivative). The N-(2-methoxyphenyl)acetamide side chain is structurally simpler than ’s sulfonamide or ’s benzodiazepine-carboxamide, suggesting divergent target selectivity.
Molecular Weight and Solubility : The target compound’s lower molecular weight (~455.5) compared to ’s sulfonamide (589.1) implies better solubility, though the trifluoromethyl group in increases hydrophobicity .
Binding Affinity Hypotheses:
- The target compound’s fluoro and methoxyphenyl groups may mimic ATP’s adenine moiety in kinase binding pockets, similar to pyrazolo-pyrimidine inhibitors () .
- In contrast, ’s sulfanyl linker and trifluoromethylphenyl group suggest interactions with cysteine residues or hydrophobic pockets in proteases .
Biological Activity
The compound 2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel heterocyclic organic compound with potential pharmacological applications. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.5 g/mol. The structure includes a benzothieno framework fused with a pyrimidine moiety, characterized by an ethyl group and a fluorine atom, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzothienopyrimidines exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The compound's structural similarity to known antimicrobial agents suggests it may possess comparable efficacy.
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties:
- Compounds with similar scaffolds have shown inhibitory effects on cancer cell lines, indicating potential for further development in cancer therapeutics .
- The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
- Modifications to the phenyl ring or the acetamide group can significantly influence potency and selectivity against target organisms or cancer cells.
- For instance, variations in substituents on the aromatic rings have been linked to enhanced activity against specific bacterial strains or cancer types .
Case Studies and Research Findings
Q & A
Q. What are the key steps in synthesizing 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling fluorinated pyrimidine intermediates with substituted acetamide derivatives under controlled conditions. For example, fluoropyrimidine precursors (e.g., 2-ethyl-9-fluoro-4-oxo-benzothienopyrimidine) can react with 2-methoxyphenylacetamide in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 120°C for 16 hours . Post-reaction, quenching with saturated NH₄Cl and extraction with dichloromethane followed by column chromatography (silica gel, CH₂Cl₂/MeOH) yields the product. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of pyrimidine to acetamide) and monitoring via TLC to minimize side reactions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, such as the ethyl group at position 2 and the fluoro group at position 8. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while HPLC assesses purity (>95%). For complex heterocyclic systems, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from the benzothieno-pyrimidine core and acetamide side chain .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) using fluorogenic substrates or radiolabeled ligands to evaluate interactions with kinases or receptors. Cell-based assays (e.g., viability assays in cancer lines) can screen for antiproliferative effects. Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide preliminary efficacy data. Reference structurally similar compounds (e.g., hypoglycemic acetamide derivatives ) to select relevant biological models.
Advanced Research Questions
Q. What strategies address low yields in fluorinated heterocycle synthesis for this compound?
- Methodological Answer : Fluorinated intermediates often exhibit poor solubility and stability. Strategies include:
- Using scavenger agents (e.g., molecular sieves) to absorb byproducts during coupling reactions .
- Optimizing solvent systems (e.g., DMF or NMP) to enhance fluoropyrimidine reactivity .
- Employing microwave-assisted synthesis to reduce reaction times and improve yields .
Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and identify energy barriers, enabling targeted optimization .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol shifts in the pyrimidinone ring) or residual solvents. Mitigation steps:
- Variable-temperature NMR to observe dynamic equilibria.
- Deuterium exchange experiments to identify labile protons.
- Cross-validation with X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., ACD/Labs) .
Q. What computational methods aid in rational design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking to predict binding modes with target proteins (e.g., kinases).
- QSAR models correlating substituent effects (e.g., electron-withdrawing fluoro groups) with activity .
- ADMET prediction to optimize pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration).
ICReDD’s integrated computational-experimental workflows exemplify this approach, reducing trial-and-error cycles .
Q. How can reaction scalability challenges be addressed for preclinical development?
- Methodological Answer : Transitioning from milligram to gram-scale synthesis requires:
- Flow chemistry for exothermic reactions (e.g., fluorination steps).
- Membrane separation technologies to isolate intermediates efficiently .
- Process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR).
Pilot-scale reactors with controlled heating/cooling profiles ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
